Cas no 16731-68-3 (2-Undecyl-1H-imidazole)
2-Undecyl-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 2-Undecyl-1H-imidazole
- 2-Undecylimidazole
- 2-N-Undecylimidazole
- 2-undecyl-1h-imidazol
- 1H-Imidazole,2-undecyl-
- Einecs 240-796-9
- Undecylimidazole
- 1H-Imidazole, 2-undecyl-
- 2-N-UNDECYLIMIDAZOLE 95+%
- LLEASVZEQBICSN-UHFFFAOYSA-N
- EBD6534
- VI10232
- U0012
- ST51038305
- ST24041036
- CS-0152231
- SY041816
- AKOS015898195
- 16731-68-3
- SCHEMBL64393
- 5-ethyl-2-methyl-4,5-dihydrothiazole
- FT-0637411
- DTXSID5066114
- AS-58179
- NS00021739
- A882251
- MFCD00038694
- DB-043690
- DTXCID0035374
-
- MDL: MFCD00038694
- Inchi: 1S/C14H26N2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h12-13H,2-11H2,1H3,(H,15,16)
- InChI Key: LLEASVZEQBICSN-UHFFFAOYSA-N
- SMILES: N1C=CN=C1CCCCCCCCCCC
Computed Properties
- Exact Mass: 222.21000
- Monoisotopic Mass: 222.21
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 10
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 5.6
- Topological Polar Surface Area: 28.7
Experimental Properties
- Color/Form: Not determined
- Density: 0.9700 (rough estimate)
- Melting Point: 71.0 to 75.0 deg-C
- Boiling Point: 215℃(20
- Flash Point: 172.1 °C
- Refractive Index: 1.4750 (estimate)
- PSA: 28.68000
- LogP: 4.48300
- Solubility: Not determined
2-Undecyl-1H-imidazole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,2-8°C
- Risk Phrases:R36/37/38
2-Undecyl-1H-imidazole Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Undecyl-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N838091-500g |
2-N-Undecylimidazole |
16731-68-3 | 96 % | 500g |
1,100.00 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | U0012-500G |
2-Undecylimidazole |
16731-68-3 | >96.0%(T) | 500g |
¥2310.00 | 2024-04-17 | |
| Chemenu | CM187053-1000g |
2-Undecyl-1H-imidazole |
16731-68-3 | 95% | 1000g |
$444 | 2021-08-05 | |
| TRC | U788998-250mg |
2-Undecyl-1H-imidazole |
16731-68-3 | 250mg |
$ 50.00 | 2022-06-02 | ||
| TRC | U788998-500mg |
2-Undecyl-1H-imidazole |
16731-68-3 | 500mg |
$ 65.00 | 2022-06-02 | ||
| TRC | U788998-2.5g |
2-Undecyl-1H-imidazole |
16731-68-3 | 2.5g |
$ 80.00 | 2022-06-02 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N26170-5g |
2-N-Undecylimidazole |
16731-68-3 | 96% | 5g |
¥58.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N26170-25g |
2-N-Undecylimidazole |
16731-68-3 | 96% | 25g |
¥108.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N26170-100g |
2-N-Undecylimidazole |
16731-68-3 | 96% | 100g |
¥238.0 | 2022-04-27 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | U162914-5g |
2-Undecyl-1H-imidazole |
16731-68-3 | >96.0%(T) | 5g |
¥29.90 | 2023-08-31 |
2-Undecyl-1H-imidazole Suppliers
2-Undecyl-1H-imidazole Related Literature
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Masanobu Nakayama,Yasuyuki Sugiura,Tomokatsu Hayakawa,Masayuki Nogami Phys. Chem. Chem. Phys. 2011 13 9439
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Jianen Zhou,Chenghui Zeng,Hong Ou,Qingyun Yang,Qiongyi Xie,Akif Zeb,Xiaoming Lin,Zeeshan Ali,Lei Hu J. Mater. Chem. C 2021 9 11030
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3. Convenient syntheses of 2,4(5)-dialkylimidazoles and 1-methyl-2,4-dialkylimidazolesMasaichiro Masui,Hiroko Miyata,Kohji Suda,Masashige Yamauchi J. Chem. Soc. Perkin Trans. 1 1972 1960
Additional information on 2-Undecyl-1H-imidazole
Comprehensive Guide to 2-Undecyl-1H-imidazole (CAS No. 16731-68-3): Properties, Applications, and Industry Insights
2-Undecyl-1H-imidazole (CAS No. 16731-68-3) is a specialized organic compound belonging to the imidazole derivatives family. This molecule features an undecyl (C11) alkyl chain attached to the imidazole ring, a structural motif that grants it unique physicochemical properties. With growing interest in heterocyclic compounds for industrial and research applications, this compound has garnered attention for its versatility in corrosion inhibition, lubricant additives, and surface-active agents.
The molecular structure of 2-Undecyl-1H-imidazole combines hydrophobic (alkyl chain) and hydrophilic (imidazole nitrogen) regions, making it valuable for emulsion stabilization and interfacial chemistry applications. Researchers frequently explore its role in anti-wear formulations, where its nitrogen-rich ring interacts with metal surfaces to reduce friction. Recent studies also highlight its potential in green chemistry initiatives, as industries seek alternatives to traditional petroleum-derived additives.
In material science, CAS 16731-68-3 demonstrates remarkable compatibility with polymeric matrices, enhancing thermal stability in engineering plastics. Its low volatility and high thermal resistance make it suitable for high-temperature processes, addressing a key concern in automotive and aerospace material development. Manufacturers increasingly prioritize such compounds to meet sustainability standards while maintaining performance.
From a synthetic perspective, 2-Undecyl imidazole is typically produced via alkylation reactions of imidazole precursors. Optimization of its production aligns with the circular economy trend, where byproduct minimization and atom efficiency are critical. Analytical techniques like HPLC and GC-MS are essential for quality control, particularly for users requiring high-purity grades for sensitive applications.
The compound's biodegradability profile has become a focal point, with environmental regulations driving demand for eco-friendly specialty chemicals. Compared to conventional quaternary ammonium compounds, 2-Undecyl-1H-imidazole offers a balance between efficacy and environmental impact—a factor increasingly weighed in consumer product formulations. This aligns with global searches for "sustainable chemical alternatives" and "green industrial additives."
In the personal care industry, derivatives of imidazole compounds are investigated for their pH-buffering capacity and mild surfactant properties. While CAS 16731-68-3 itself is primarily industrial, its structural analogs appear in cosmetic preservative systems, connecting to popular searches about "clean beauty ingredients." Proper handling protocols remain essential, as with all fine chemicals, to ensure workplace safety.
Market analysts note rising demand for long-chain imidazoles in Asia-Pacific manufacturing hubs, particularly for electronic materials and advanced coatings. The compound's metal-coordinating ability makes it relevant for printed circuit board production, where miniaturization trends require precise surface modification techniques. Such applications resonate with tech industry searches for "next-gen material solutions."
For researchers exploring structure-activity relationships, 2-Undecyl-1H-imidazole serves as a model compound to study alkyl chain effects on heterocyclic compound performance. Computational chemistry studies utilizing molecular docking simulations frequently include this molecule to predict interactions in catalytic systems or biological membranes—topics frequently queried in academic databases.
Storage recommendations for 16731-68-3 emphasize protection from moisture absorption and oxidative degradation, typically suggesting nitrogen-purged containers for long-term preservation. These protocols mirror best practices for air-sensitive compounds, a common concern among laboratory professionals searching for "chemical storage guidelines." Proper documentation of spectroscopic data (IR, NMR) facilitates material identification across supply chains.
As regulatory landscapes evolve, particularly regarding REACH compliance and TSCA listings, manufacturers of imidazole-based chemicals must maintain rigorous safety data sheets. Proactive communication about handling precautions and disposal methods addresses frequent queries from EHS (Environment, Health, and Safety) professionals. This transparency supports responsible use in line with corporate sustainability goals.
Future research directions may explore 2-Undecyl-1H-imidazole's potential in energy storage systems, given imidazole derivatives' emerging roles in battery electrolyte formulations. The compound's electron-donating character could prove valuable for redox-active materials—an area generating substantial scientific interest as evidenced by publication trends and patent filings.
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